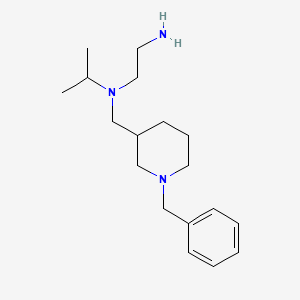

N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine

CAS No.:

Cat. No.: VC13447094

Molecular Formula: C18H31N3

Molecular Weight: 289.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H31N3 |

|---|---|

| Molecular Weight | 289.5 g/mol |

| IUPAC Name | N'-[(1-benzylpiperidin-3-yl)methyl]-N'-propan-2-ylethane-1,2-diamine |

| Standard InChI | InChI=1S/C18H31N3/c1-16(2)21(12-10-19)15-18-9-6-11-20(14-18)13-17-7-4-3-5-8-17/h3-5,7-8,16,18H,6,9-15,19H2,1-2H3 |

| Standard InChI Key | YQMGLCVNSXRXAX-UHFFFAOYSA-N |

| SMILES | CC(C)N(CCN)CC1CCCN(C1)CC2=CC=CC=C2 |

| Canonical SMILES | CC(C)N(CCN)CC1CCCN(C1)CC2=CC=CC=C2 |

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the piperidine scaffold. The key steps include:

-

Formation of the piperidine ring through cyclization processes.

-

Attachment of the benzyl group via alkylation reactions.

-

Incorporation of the ethane-1,2-diamine chain, often using reductive amination or nucleophilic substitution.

Table 2: General Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Piperidine formation | Cyclization with ammonia sources |

| 2 | Benzylation | Benzyl chloride, base catalyst |

| 3 | Diamine substitution | Ethylenediamine derivatives |

Biological and Pharmaceutical Applications

Piperidine derivatives are widely studied for their biological activities. Although specific data on this compound is limited, similar structures have shown:

-

Binding affinity for dopamine and norepinephrine transporters, suggesting potential use in neurological disorders such as ADHD or depression .

-

Antagonistic or agonistic effects on specific receptors, depending on functional group modifications.

Potential Uses

-

Pharmaceutical Research: As a scaffold for drug discovery targeting central nervous system (CNS) disorders.

-

Chemical Biology: Used as a probe to study transporter mechanisms.

Research Findings and Future Directions

While specific studies on N1-((1-Benzylpiperidin-3-yl)methyl)-N1-isopropylethane-1,2-diamine are sparse, related compounds have demonstrated significant pharmacological potential:

-

Studies on similar benzylpiperidines indicate high transporter affinity and selectivity .

-

Future research could focus on its activity as a CNS-active agent or its role in receptor modulation.

This compound represents an interesting target for further research due to its structural complexity and potential pharmacological applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume